N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex molecule featuring a benzothiazole core fused to a phenyl ring, which is further substituted with a sulfonamide-linked 4-methylpiperidine group. This compound belongs to a class of sulfonamide derivatives, which are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition and multitarget ligand activity . The benzothiazole moiety is known for its role in enhancing bioavailability and binding affinity to biological targets, while the sulfonylpiperidine group contributes to solubility and metabolic stability .
Synthetic routes for analogous compounds typically involve:
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-14-16-29(17-15-18)34(31,32)20-12-10-19(11-13-20)25(30)27-22-7-3-2-6-21(22)26-28-23-8-4-5-9-24(23)33-26/h2-13,18H,14-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHYXFTFSVAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Coupling with Phenyl Group: The benzothiazole intermediate can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Amidation: The final step involves the formation of the benzamide linkage, typically through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
The target compound shares structural motifs with several derivatives reported in the literature.
Table 1: Structural Analogs with Varying Benzamide Substituents
Key Observations :
Synthesis Yields :
- Yields for benzothiazole derivatives vary widely (16–86%), influenced by steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., CF₃ in 3s) may reduce yields compared to electron-donating groups (e.g., methoxy in 3q) .
- Piperidine-sulfonyl analogs () show moderate yields (28–75%), with bulky substituents (e.g., 2,4,6-trifluorophenyl in 4–26) leading to lower yields (16%) due to steric hindrance .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 3t (naphthamide derivative) has a high melting point (195–197°C) due to aromatic stacking, while 3v (octanamide) melts at 54–56°C due to aliphatic flexibility .
- Sulfonylpiperidine derivatives (e.g., 4–20 to 4–26) are typically solids with melting points >100°C, attributed to hydrogen bonding via sulfonamide and piperidine groups .
Structural Impact on Bioactivity: Benzothiazole Core: Enhances binding to kinase domains and amyloid-beta aggregates, as seen in multitarget ligands for Alzheimer’s disease . Sulfonylpiperidine Group: Improves blood-brain barrier penetration compared to non-sulfonylated analogs, critical for central nervous system targets . Halogen Substituents: Chloro or bromo groups (e.g., 3r, 4–21) may enhance inhibitory potency against enzymes like BACE1 or kinases .
Table 2: Comparison of Piperidine-Sulfonyl Derivatives ()
| Compound ID | Aryl Sulfonyl Group | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|
| 4–20 | 2,4-Dichlorophenyl | 48 | νC=S: 1247 cm⁻¹; δH (piperidine): 1.2–2.8 ppm |
| 4–21 | 2,4-Dibromophenyl | 28 | νC=S: 1250 cm⁻¹; δH (piperidine): 1.3–2.7 ppm |
| 4–22 | 2,4-Dimethylphenyl | 75 | νC=S: 1243 cm⁻¹; δH (piperidine): 1.1–2.6 ppm |
| 4–23 | 2,4-Dimethoxyphenyl | 62 | νC=S: 1255 cm⁻¹; δH (piperidine): 1.4–2.9 ppm |
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological potential. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential in different therapeutic areas. Below are the key findings related to its biological activity:
1. Anticancer Activity
Recent studies have shown that derivatives of benzo[d]thiazole exhibit promising anticancer properties. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
| Compound C | A549 (lung cancer) | 30.0 ± 5.0 |
Research indicates that the compound induces apoptosis in cancer cells, enhancing its potential as an antitumor agent .
2. Antibacterial Activity
The antibacterial properties of the compound were evaluated against various bacterial strains, revealing significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
These results suggest that the compound has a strong antibacterial profile, particularly against Gram-positive bacteria .
3. Enzyme Inhibition
The compound has also been tested for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action:
| Enzyme | Inhibition Constant (Ki, μM) |
|---|---|
| Dihydrofolate reductase (DHFR) | 0.002 |
| Human concentrative nucleoside transporter 2 (hCNT2) | 0.062 |
These findings indicate that the compound can effectively inhibit enzymes involved in critical biological processes, making it a candidate for further development in drug design .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Study on Anticancer Effects : A study involving tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor growth and increased apoptosis in tumor cells .
- Antibacterial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a new antibiotic agent .
- Mechanistic Insights : Investigations into the binding interactions of the compound with DNA revealed that it predominantly binds within the minor groove, suggesting a mechanism that could lead to disruption of DNA replication in cancer cells .
Q & A
Q. Table 1: Representative Biological Activity Data
| Activity Type | Test Model | Method | Result (IC₅₀/Inhibition) |
|---|---|---|---|
| Anticancer | HeLa cells | MTT assay | 8.2 µM |
| Antimicrobial | S. aureus | Disk diffusion | 18 mm zone (50 µM) |
| Kinase Inhibition | EGFR | Fluorescence | 72% at 10 µM |
Advanced: How can structure-activity relationships (SAR) be explored for the piperidine-sulfonamide moiety?
Methodological Answer:
SAR studies involve:
- Analog synthesis : Replace 4-methylpiperidine with morpholine or pyrrolidine to assess steric/electronic effects .
- Docking simulations : AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .
- Pharmacophore mapping : Highlight sulfonamide as a hydrogen-bond acceptor critical for target engagement .
Advanced: What strategies address stability issues under physiological conditions?
Methodological Answer:
- pH stability testing : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic stability : Liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) .
- Formulation : Encapsulation in PEGylated liposomes to enhance aqueous solubility (>2 mg/mL) .
Advanced: How can target identification and mechanism of action (MOA) be elucidated?
Methodological Answer:
- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate binding proteins .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes) .
- SPR analysis : Measure binding kinetics (e.g., KD = 120 nM for PARP-1) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
- Cell line authentication : STR profiling to rule out contamination .
- Comparative molecular modeling : Identify off-target effects using SwissTargetPrediction .
Basic: What are the solubility and formulation challenges?
Methodological Answer:
- Solubility screening : Use DMSO stock solutions (50 mM) diluted in PBS or cell media .
- Co-solvents : Add β-cyclodextrin (10% w/v) to improve aqueous solubility (from <0.1 mg/mL to 1.2 mg/mL) .
Advanced: How to design comparative studies with structural analogs?
Methodological Answer:
- Select analogs : Compare with N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide to assess sulfonamide vs. nitro group effects .
- Free energy calculations : MM/GBSA to quantify binding affinity differences .
Advanced: What analytical methods validate purity for in vivo studies?
Methodological Answer:
- HPLC-DAD : Purity >98% with C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 62.3% vs. 62.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
